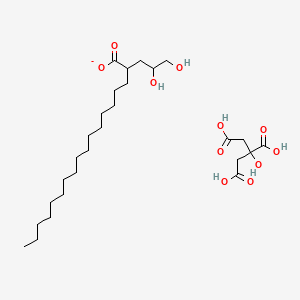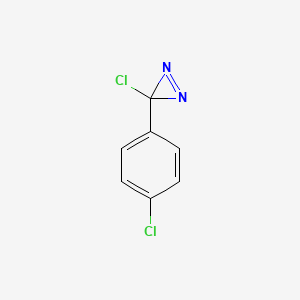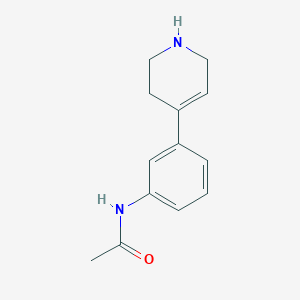
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
Vue d'ensemble
Description
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: is a chemical compound with the molecular formula C13H17N2O It is characterized by the presence of a tetrahydropyridine ring attached to a phenyl group, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydropyridine ring are replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl or tetrahydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may have implications for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases such as neurodegenerative disorders and cancer.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting protective effects in biological systems.
Comparaison Avec Des Composés Similaires
- N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- N-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester
Comparison: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is unique due to the specific positioning of the tetrahydropyridine ring and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. For instance, the presence of the acetamide moiety may enhance its solubility and stability, making it more suitable for certain applications.
Propriétés
IUPAC Name |
N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-5,9,14H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTWKLHRHEMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)
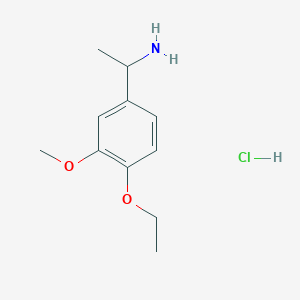
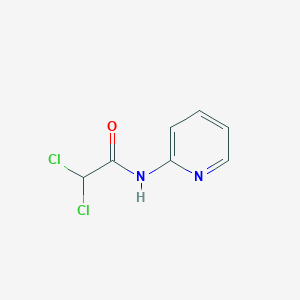
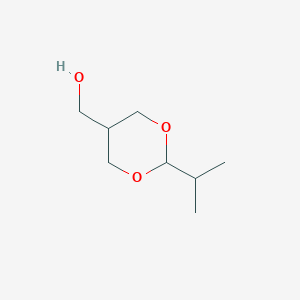
![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)

![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)
![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![2-(4-bromo-2,6-difluorophenoxy)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B3264420.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)
